2-Iodo-4-nitrophenyl Isothiocyanate
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Overview
Description
2-Iodo-4-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3IN2O2S. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with iodine and nitro groups at the 2 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-4-nitrophenyl Isothiocyanate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the nitration of 2-iodoaniline to produce 2-iodo-4-nitroaniline, which is then converted to the corresponding isothiocyanate using thiophosgene or other suitable reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and isothiocyanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Scientific Research Applications
2-Iodo-4-nitrophenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-nitrophenyl Isothiocyanate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The nitro and iodine substituents can also influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the iodine and nitro substituents, making it less reactive in certain contexts.
2-Chloro-4-nitrophenyl Isothiocyanate: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and applications.
4-Nitrophenyl Isothiocyanate: Lacks the iodine substituent, leading to different chemical properties.
Uniqueness
2-Iodo-4-nitrophenyl Isothiocyanate is unique due to the presence of both iodine and nitro groups, which enhance its reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H3IN2O2S |
---|---|
Molecular Weight |
306.08 g/mol |
IUPAC Name |
2-iodo-1-isothiocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H3IN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H |
InChI Key |
OKDKWGIYLLRDHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)N=C=S |
Origin of Product |
United States |
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